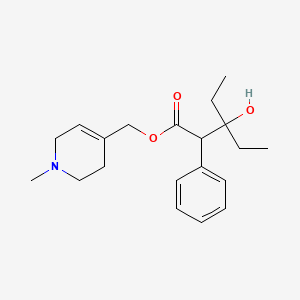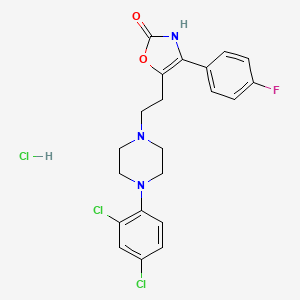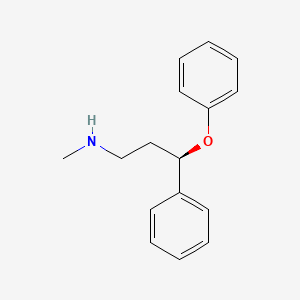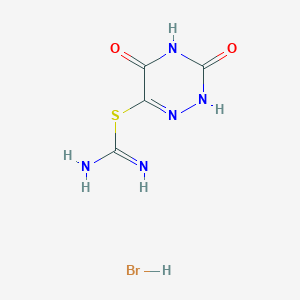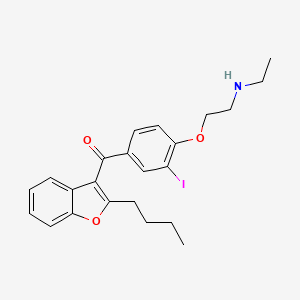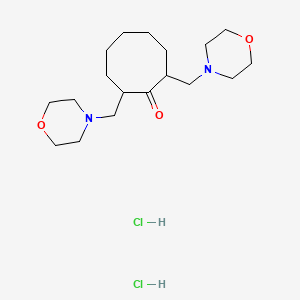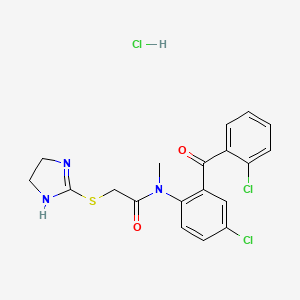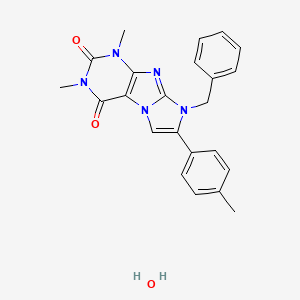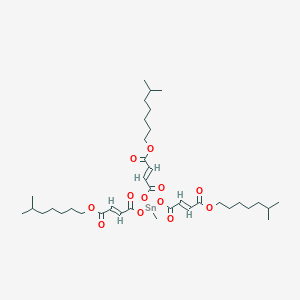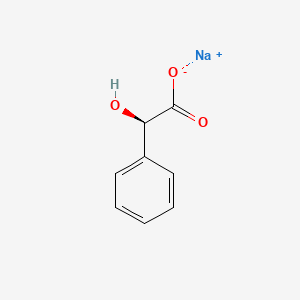
2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- is an organosulfur compound belonging to the imidazole family It is characterized by the presence of a thiourea group within its structure, which imparts unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- typically involves the reaction of 4-chlorobenzylamine with carbon disulfide and potassium hydroxide, followed by cyclization with formaldehyde. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- involves its interaction with various molecular targets. The thiourea group can form strong hydrogen bonds with biological macromolecules, inhibiting enzyme activity or disrupting cellular processes. The compound may also interact with metal ions, affecting metalloprotein functions.
Comparación Con Compuestos Similares
Similar Compounds
2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-: Similar structure but with a methyl group instead of a chlorophenyl group.
2-Imidazolidinethione: A cyclic unsaturated thiourea with similar reactivity.
Uniqueness
2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- is unique due to the presence of the chlorophenyl group, which enhances its reactivity and potential applications in medicinal chemistry. This structural feature allows for more diverse chemical modifications and interactions compared to its analogs.
Propiedades
Número CAS |
93103-24-3 |
|---|---|
Fórmula molecular |
C10H9ClN2S |
Peso molecular |
224.71 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methyl]-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)5-9-6-12-10(14)13-9/h1-4,6H,5H2,(H2,12,13,14) |
Clave InChI |
UTRATPYFFGDPIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CNC(=S)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



